Cas no 69609-77-4 (Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5Z)- (9CI))

Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5Z)- (9CI) structure
69609-77-4 structure
Product Name:Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5Z)- (9CI)
Numero CAS:69609-77-4
MF:C21H34O4
MW:350.492267131805
CID:500552
PubChem ID:5311242
Update Time:2025-04-19

Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5Z)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5Z)- (9CI)
    • (5Z)-6A-CARBAPROSTAGLANDIN I2
    • 5-cis Carbaprostacyclin
    • 6,9ALPHA-METHYLENE-11ALPHA,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID
    • carbacyclin
    • carbaprostacyclin
    • Carbocyclic PGI2
    • MFCD00210824
    • 6a-Carba-prostaglandin I2
    • 5-[5-Hydroxy-4-(3-hydroxy-oct-1-enyl)-hexahydro-pentalen-2-ylidene]-pentanoic acidCarbacyclin
    • BDBM50109546
    • SR-01000946526-1
    • 5-[(3aS,4R,5R,6aS)-5-Hydroxy-4-((S)-3-hydroxy-oct-1-enyl)-hexahydro-pentalen-(2Z)-ylidene]-pentanoic acid
    • CHEMBL148319
    • AKOS040755139
    • SR-01000946526
    • SCHEMBL10732794
    • CHEBI:173208
    • XZFRIPGNUQRGPI-WLPVIMDJSA-N
    • 69609-77-4
    • (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
    • Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5E)-
    • Q27075699
    • 5-cis-Carbaprostacyclin
    • GTPL1893
    • 6,9.alpha.-Methylene-11.alpha.,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid
    • HMS3648L12
    • CS-0086294
    • DB-214993
    • HY-124363
    • (5Z)-5-[(3as,4r,5r,6as)-5-hydroxy-4-[(1e,3s)-3-hydroxy-1-octen-1-yl]hexahydro-2(1h)-pentalenylidene]pentanoic acid
    • G91416
    • Inchi: 1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7-/t16-,17-,18+,19-,20+/m0/s1
    • Chiave InChI: XZFRIPGNUQRGPI-WLPVIMDJSA-N
    • Sorrisi: O[C@@H]1C[C@@H]2C/C(=C/CCCC(=O)O)/C[C@@H]2[C@H]1/C=C/[C@H](CCCCC)O

Proprietà calcolate

  • Massa esatta: 334.25100
  • Massa monoisotopica: 350.24570956g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 10
  • Complessità: 482
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 77.8Ų

Proprietà sperimentali

  • PSA: 57.53000
  • LogP: 5.10130

Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5Z)- (9CI) Prezzodi più >>

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Pentanoic acid,5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-1-octenyl]-2(1H)-pentalenylidene]-,(5Z)- (9CI) Letteratura correlata

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